Isoagarotetrol
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Overview
Description
Mechanism of Action
Target of Action
Isoagarotetrol is a natural product isolated from agarwood It’s known that this compound is a chromone derivative , and chromones have been reported to have various biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects .
Mode of Action
It’s known that this compound contributes to the fragrance of agarwood through the generation of low molecular weight aromatic compounds (lacs) upon heating . These LACs, such as benzylacetone, are emitted from agarwood on heating and have a sedative effect on mice .
Biochemical Pathways
It’s known that this compound is involved in the production of lacs such as benzylacetone when agarwood is heated . These LACs are believed to contribute to the complex and distinct fragrance of agarwood on heating . In addition, inhalation of the vapor of some LACs has a sedative effect on mice .
Result of Action
It’s known that this compound contributes to the fragrance of agarwood through the generation of lacs upon heating . These LACs, such as benzylacetone, are emitted from agarwood on heating and have a sedative effect on mice .
Action Environment
It’s known that this compound contributes to the fragrance of agarwood through the generation of lacs upon heating . This suggests that the heating process, which could be influenced by environmental factors such as temperature and humidity, plays a crucial role in this compound’s action.
Biochemical Analysis
Biochemical Properties
Isoagarotetrol is a chromone derivative and is involved in the production of LACs such as benzylacetone when agarwood is heated
Cellular Effects
This compound has been found to have a significant protective effect on MPP±induced injury in PC12 cells at a concentration of 20 μM
Molecular Mechanism
It is known that when heated, this compound contributes to the generation of LACs
Temporal Effects in Laboratory Settings
It is known that this compound contributes to the fragrance of agarwood through the generation of LACs upon heating
Metabolic Pathways
It is known that this compound is a source compound for LACs in agarwood
Preparation Methods
Isoagarotetrol can be synthesized through various methods. One commonly used method involves the chemical conversion process of the cheaper raw material isoprene. This synthetic process includes the steps of hydrogenation, aldolation, and acid catalysis . In industrial production, this compound is often extracted from agarwood through distillation and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Isoagarotetrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various acids or bases for substitution reactions . Major products formed from these reactions include benzylacetone and other low molecular weight aromatic compounds .
Scientific Research Applications
Isoagarotetrol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other aromatic compounds. In biology and medicine, this compound is studied for its sedative effects and its potential use in treating conditions such as anxiety and insomnia . In industry, it is used in the production of fragrances and as a quality evaluation marker for agarwood in crude drug products .
Comparison with Similar Compounds
Isoagarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating. Similar compounds include other 2-(2-phenylethyl)chromone derivatives such as agarotetrol, oxidoagarochromone, and 2-(2-4’-methoxyphenylethyl)chromone . These compounds also have aromatic properties and are found in agarwood, but this compound is particularly noted for its high concentration in medical-grade agarwood and its significant sedative effects .
Properties
IUPAC Name |
(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-XUWVNRHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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